1-Methanesulfonylazetidine-2-carboxylic acid
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Overview
Description
1-Methanesulfonylazetidine-2-carboxylic acid is a unique compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a methanesulfonyl group and a carboxylic acid group attached to the azetidine ring. The significant ring strain in azetidines contributes to their unique reactivity and stability, making them valuable in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methanesulfonylazetidine-2-carboxylic acid typically involves the formation of the azetidine ring followed by the introduction of the methanesulfonyl and carboxylic acid groups. One common method involves the cyclization of suitable precursors under acidic or basic conditions. For instance, azetidine-2-carbonitriles can be hydrolyzed to form azetidine-2-carboxylic acids, which can then be further functionalized .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts and controlled reaction conditions is crucial to achieve efficient production. Methanesulfonic acid, known for its strong acidity and stability, can be employed in the synthesis process to introduce the methanesulfonyl group .
Chemical Reactions Analysis
Types of Reactions: 1-Methanesulfonylazetidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The azetidine ring can undergo substitution reactions, where different functional groups replace the existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include sulfonic acids, amines, and various substituted azetidines, which can be further utilized in different applications .
Scientific Research Applications
1-Methanesulfonylazetidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and polymers.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-methanesulfonylazetidine-2-carboxylic acid involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can inhibit enzyme activity or modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Azetidine-2-carboxylic acid: Lacks the methanesulfonyl group, making it less reactive in certain chemical reactions.
Methanesulfonic acid: Does not contain the azetidine ring, limiting its applications in ring-strain-driven reactions.
Sulfonimidates: Share the sulfonyl group but differ in their overall structure and reactivity.
Uniqueness: 1-Methanesulfonylazetidine-2-carboxylic acid is unique due to the combination of the azetidine ring and the methanesulfonyl group, which imparts distinct reactivity and stability. This makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
1-methylsulfonylazetidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4S/c1-11(9,10)6-3-2-4(6)5(7)8/h4H,2-3H2,1H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJBRRQJOBSBBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1779436-10-0 |
Source
|
Record name | 1-methanesulfonylazetidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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